1H-Indole-3-sulfonyl fluoride
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Overview
Description
1H-Indole-3-sulfonyl fluoride is a chemical compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. The indole nucleus is a prominent structure in many natural products and pharmaceuticals, making it a valuable scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-3-sulfonyl fluoride can be synthesized through various methods. One common approach involves the reaction of indole derivatives with sulfonyl chlorides in the presence of a base. For example, the reaction of 1H-indole-3-carboxylic acid with sulfonyl chloride in the presence of a base such as triethylamine can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate and hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be formed.
Oxidation Products: Oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid and other oxidized derivatives.
Reduction Products: Reduction reactions can yield reduced indole derivatives with different functional groups.
Scientific Research Applications
1H-Indole-3-sulfonyl fluoride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1H-indole-3-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, which is crucial for its biological effects .
Comparison with Similar Compounds
1H-Indole-3-carboxylic Acid: A precursor in the synthesis of 1H-indole-3-sulfonyl fluoride, known for its biological activities.
1H-Indole-3-acetic Acid: A plant hormone with diverse biological functions.
1H-Indole-3-carboxaldehyde: An intermediate in the synthesis of various indole derivatives.
Uniqueness: this compound is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and biological properties compared to other indole derivatives. This makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
Molecular Formula |
C8H6FNO2S |
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Molecular Weight |
199.20 g/mol |
IUPAC Name |
1H-indole-3-sulfonyl fluoride |
InChI |
InChI=1S/C8H6FNO2S/c9-13(11,12)8-5-10-7-4-2-1-3-6(7)8/h1-5,10H |
InChI Key |
YLQGONWSMMCXMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)S(=O)(=O)F |
Origin of Product |
United States |
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